4-chloro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride
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Overview
Description
4-chloro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H3ClF3O3S. It is a derivative of benzene, featuring a sulfonyl chloride group, a trifluoromethoxy group, and a chlorine atom. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-chloro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride can be synthesized through the reaction of 4-chloro-2-(trifluoromethoxy)benzenesulfonic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the sulfonic acid is treated with an excess of thionyl chloride, resulting in the formation of the sulfonyl chloride derivative.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.
Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or other strong reducing agents can be used for reduction reactions.
Oxidizing Agents: Strong oxidizing agents like potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products Formed
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Sulfonate Thioesters: Formed from reactions with thiols.
Scientific Research Applications
4-chloro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride is utilized in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The trifluoromethoxy group enhances the compound’s electrophilicity, making it more reactive in substitution reactions. The chlorine atom also contributes to the compound’s overall reactivity by providing additional sites for chemical modification.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)benzenesulfonyl chloride: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride: Similar structure but with the trifluoromethyl group in a different position.
4-(trifluoromethoxy)benzenesulfonyl chloride: Lacks the chlorine atom present in 4-chloro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride.
Uniqueness
This compound is unique due to the presence of both a trifluoromethoxy group and a chlorine atom, which enhance its reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable reagent in various applications.
Properties
CAS No. |
431046-19-4 |
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Molecular Formula |
C7H3Cl2F3O3S |
Molecular Weight |
295.06 g/mol |
IUPAC Name |
4-chloro-2-(trifluoromethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C7H3Cl2F3O3S/c8-4-1-2-6(16(9,13)14)5(3-4)15-7(10,11)12/h1-3H |
InChI Key |
XTYSXGIKUCWFNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(F)(F)F)S(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
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